3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate
Description
3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[221]hepta-2,5-dien-2-olate is a complex organic compound featuring a bicyclic structure with diazonium and pyridyl groups
Properties
CAS No. |
646511-54-8 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-diazo-7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C18H13N3O/c19-21-16-13-9-10-14(17(16)22)18(13,12-6-2-1-3-7-12)15-8-4-5-11-20-15/h1-11,13-14H |
InChI Key |
ODULDKLUKVEKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C=CC2C(=O)C3=[N+]=[N-])C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate typically involves the reaction of a suitable precursor with diazonium salts under controlled conditions. One common method involves the use of pyridine-2-carboxaldehyde and phenylhydrazine in the presence of an acid catalyst to form the bicyclic core, followed by diazotization to introduce the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include amines, substituted bicyclic compounds, and various oxidized derivatives .
Scientific Research Applications
3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Shares structural similarities and exhibits similar biological activities.
Uniqueness
3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate is unique due to its combination of a diazonium group with a bicyclic structure, providing distinct reactivity and stability compared to other similar compounds.
Biological Activity
3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C18H13N3O
- Molecular Weight : 293.31 g/mol
- CAS Number : 91055-72-0
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which could be pivotal in regulating metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of CETP activity | |
| Antioxidant Activity | Reduced oxidative stress markers | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
-
Cholesteryl Ester Transfer Protein (CETP) Inhibition :
A study demonstrated that this compound achieved a 50% inhibition of CETP activity at a concentration of 9 µM in human plasma. This suggests its potential role in managing lipid profiles and cardiovascular health . -
Cytotoxic Effects on Cancer Cell Lines :
Research involving various cancer cell lines indicated that treatment with this compound resulted in significant cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways . -
Antioxidant Properties :
In vitro assays showed that the compound could significantly reduce levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as an antioxidant agent capable of protecting cells from oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
